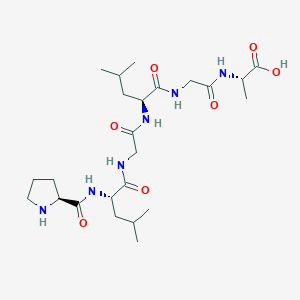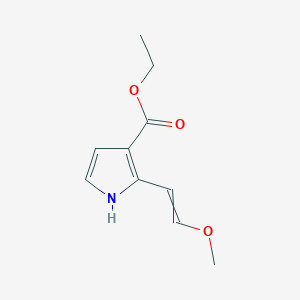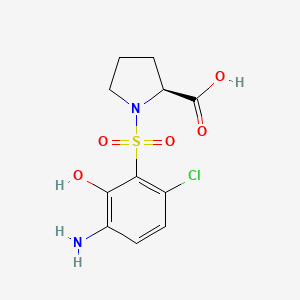
1-(3,4-Difluorobenzyl)-3-(7-hydroxy-1-naphthyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Difluorobenzyl)-3-(7-hydroxy-1-naphthyl)urea is a synthetic organic compound that features both aromatic and urea functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Difluorobenzyl)-3-(7-hydroxy-1-naphthyl)urea typically involves the reaction of 3,4-difluorobenzylamine with 7-hydroxy-1-naphthyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, alternative solvents, or catalysts to enhance the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,4-Difluorobenzyl)-3-(7-hydroxy-1-naphthyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthyl ring can be oxidized to form a ketone.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The fluorine atoms on the benzyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 1-(3,4-Difluorobenzyl)-3-(7-oxo-1-naphthyl)urea.
Reduction: Formation of 1-(3,4-Difluorobenzyl)-3-(7-hydroxy-1-naphthyl)amine.
Substitution: Formation of various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 1-(3,4-Difluorobenzyl)-3-(7-hydroxy-1-naphthyl)urea can be used as a building block for more complex molecules.
Biology
This compound may have potential as a biochemical probe due to its unique structural features.
Medicine
Research might explore its potential as a pharmaceutical intermediate or active compound, particularly in the development of new drugs.
Industry
In materials science, it could be investigated for its properties in polymer synthesis or as a precursor for advanced materials.
Wirkmechanismus
The mechanism of action of 1-(3,4-Difluorobenzyl)-3-(7-hydroxy-1-naphthyl)urea would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3,4-Difluorobenzyl)-3-(7-methoxy-1-naphthyl)urea
- 1-(3,4-Difluorobenzyl)-3-(7-hydroxy-2-naphthyl)urea
Uniqueness
1-(3,4-Difluorobenzyl)-3-(7-hydroxy-1-naphthyl)urea is unique due to the specific positioning of the hydroxyl group on the naphthyl ring and the difluorobenzyl moiety, which can influence its reactivity and interactions in various applications.
Eigenschaften
CAS-Nummer |
648420-34-2 |
|---|---|
Molekularformel |
C18H14F2N2O2 |
Molekulargewicht |
328.3 g/mol |
IUPAC-Name |
1-[(3,4-difluorophenyl)methyl]-3-(7-hydroxynaphthalen-1-yl)urea |
InChI |
InChI=1S/C18H14F2N2O2/c19-15-7-4-11(8-16(15)20)10-21-18(24)22-17-3-1-2-12-5-6-13(23)9-14(12)17/h1-9,23H,10H2,(H2,21,22,24) |
InChI-Schlüssel |
VKVZYBVXAPIOHR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C(C=C2)O)C(=C1)NC(=O)NCC3=CC(=C(C=C3)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(Methanesulfonyl)phenyl]piperazin-2-one](/img/structure/B15170626.png)

![4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzoic acid](/img/structure/B15170638.png)


![5-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B15170657.png)
![N-[(1R)-1-(3-methylphenyl)ethyl]formamide](/img/structure/B15170669.png)
![4-(Anthracen-9-yl)-2,6-bis[3-(bromomethyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B15170677.png)



![Benzene, 1-[3-(2-propenyloxy)-1-propynyl]-4-(trifluoromethyl)-](/img/structure/B15170690.png)

